molecular formula C9H11N B108954 1,2,3,4-Tetrahydroquinoline CAS No. 635-46-1

1,2,3,4-Tetrahydroquinoline

Cat. No. B108954
CAS RN: 635-46-1
M. Wt: 133.19 g/mol
InChI Key: LBUJPTNKIBCYBY-UHFFFAOYSA-N
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Patent
US07250423B2

Procedure details

The mixture of 4-(N-phenylamino)-aniline (2 mmol), 2,3-dihrdrofuran (4 mmol) and indium chloride (0.2-0.4 mmol) in water was stirred at room temperature for 10 h. TLC showed the completion of the reaction. The reaction mixture was extracted with diethyl ether (3×20 ml) and drived over MgSO4. Removal of solvent and flash column chromatography on silica gel gave the 1,2,3,4-tetrahydroquinoline derivative 3-1 in 65% yield (cis/trans=86:14). IR (film): 3326, 2932, 1595, 1504, 1047 cm−1. 1HNMR and —13CNMR(DMSO-d6/TMS): cis-isomer, 7.53(s, 1H, NH), 7.08(m, 2H, Ar—H), 6.85(s, 1H, Ar—H), 6.76(m, 3H, Ar—H), 6.58(m, 2H, Ar—H), 5.09(s, 1H, NH), 4.92(d, 9b-H, J=8.0 Hz), 4.50(t, 1H, OH, J=4.8 Hz), 3.60(m, 2H), 3.30(m, 2H), 3.23(m, 1H), 2.48(m, 1H), 1.35-1.85(m, 6H). 146.77, 141.62, 133.52, 129.66, 123.36, 122.18, 121.69, 118.01, 115.69, 114.66, 75.75, 66.39, 61.52, 52.58, 42.35, 31.03, 29.42, 24.21. trans-isomer, 7.60(s, 1H, NH), 7.08(m, 2H, Ar—H), 6.91(s, 1H, Ar—H), 6.76(m, 3H, Ar—H), 6.58(m, 2H, Ar—H), 5.42(s, 1H, NH), 4.50(t, 1H, OH, J=4.8 Hz), 4.35(d, 9b-H, J=6.0 Hz), 3.75(m, 2H), 3.60(m, 2H), 3.30(m, 2H), 3.55(m, 1H), 2.24(m, 1H), 1.35-1.85(m, 5H). 146.94, 141.75, 132.65, 129.66, 123.46, 122.59, 121.00, 118.01, 115.69, 114.58, 79.81, 65.39, 61.69, 52.34, 41.41, 30.10, 29.53, 29.07. Anal. Calcd. For C20H24N2O2: C, 74.05; H, 7.46; N, 8.63. Found: C, 73.84; H, 7.81; N, 8.56.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.3 (± 0.1) mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)[CH:6]=[CH:5]C=CC=1.[Cl-].[In+3].[Cl-].[Cl-]>O>[NH:7]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:13][CH:14]=2)[CH2:5][CH2:6][CH2:1]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(N)C=C1
Name
Quantity
0.3 (± 0.1) mmol
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×20 ml)
CUSTOM
Type
CUSTOM
Details
Removal of solvent and flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.